8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate

Fluorescence spectroscopy Protein labeling Buffer compatibility

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (CAS 206659-00-9, also designated 1,8-ANS NH₄ or ANSA) is a high-purity (≥97.0% by HPLC), amphiphilic fluorescent probe within the anilinonaphthalene sulfonate (ANS) dye class. The compound serves as a sensitive, extrinsically responsive fluorophore for detecting hydrophobic sites on proteins, monitoring protein folding intermediates, and interrogating supramolecular assemblies such as micelles, cyclodextrin inclusion complexes, and amphiphilic copolymers.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
Cat. No. B7983473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N.O
InChIInChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2
InChIKeyWCSOAGYLOWUTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt Hydrate: Fluorescent Probe Procurement & Selection Guide


8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (CAS 206659-00-9, also designated 1,8-ANS NH₄ or ANSA) is a high-purity (≥97.0% by HPLC), amphiphilic fluorescent probe within the anilinonaphthalene sulfonate (ANS) dye class . The compound serves as a sensitive, extrinsically responsive fluorophore for detecting hydrophobic sites on proteins, monitoring protein folding intermediates, and interrogating supramolecular assemblies such as micelles, cyclodextrin inclusion complexes, and amphiphilic copolymers . Its emission properties—low quantum yield when free in aqueous solution (λem ~545 nm), but dramatically intensified and blue-shifted (λem ~470 nm) upon sequestering into non-polar environments—make it a gold-standard tool for biophysical and formulation research .

Why the Ammonium Salt Form of 1,8-ANS Cannot Be Casually Interchanged with Other ANS Variants


The ANS family encompasses multiple counterion forms (ammonium, magnesium, free acid), positional isomers (1,8-ANS vs. 2,6-ANS), and dimeric analogs (bis-ANS), each with distinct physico-chemical properties that materially affect experimental outcomes. The ammonium salt hydrate delivers aqueous solubility suitable for direct dissolution in physiological buffers without organic co-solvents, whereas the magnesium (hemimagnesium) salt requires hot water and exhibits limited cold-water solubility [1]. Positional isomer 2,6-ANS, despite a similar affinity for albumin, acts as a more 'inert' probe that minimally perturbs protein conformation, making it unsuitable when detection of conformational dynamics is desired—precisely the scenario where 1,8-ANS excels [2]. The dimer bis-ANS is a potent microtubule assembly inhibitor (IC₅₀ ~1.5–7.6 µM), while monomeric 1,8-ANS shows no inhibition even at 200 µM, meaning procurement for strictly fluorescence-reporting applications must avoid bis-ANS contamination that could introduce unintended pharmacological activity [3]. Substituting any of these analogs without verifying the specific salt form and isomeric identity risks irreproducible solubility, altered binding thermodynamics, or unintended bioactivity.

Head-to-Head Quantitative Evidence: Differentiating 8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt Hydrate from Its Closest Analogs


Ammonium Salt vs. Magnesium Salt: Aqueous Solubility and Practical Handling

The ammonium salt form (NH₄-ANS) dissolves readily in water at room temperature (0.1 g/5 mL, yielding a clear to very slightly hazy solution), as well as in 1 N NaOH and methanol, enabling direct preparation of stock solutions in standard biological buffers . In contrast, the hemimagnesium salt (Mg-(ANS)₂) requires hot water for dissolution (50 mg/mL) and produces a green-colored solution, limiting its utility in temperature-sensitive biomolecular assays [1]. This solubility differential directly impacts experimental workflow: NH₄-ANS eliminates the need for organic co-solvents or heating steps that could denature proteins.

Fluorescence spectroscopy Protein labeling Buffer compatibility Sample preparation

1,8-ANS vs. 2,6-ANS: Differential Binding Energetics and Protein Conformational Perturbation

Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) studies comparing 1,8-ANS and 2,6-ANS binding to bovine serum albumin (BSA) reveal that both isomers possess a similar moderate binding affinity, with an association constant (Kₐ) in the range of 1–9 × 10⁵ M⁻¹ for the high-affinity site [1]. However, the binding energetics differ substantially: 1,8-ANS binding is driven by a combination of hydrophobic and electrostatic forces that actively perturb the protein's conformational landscape, increasing thermostability while also inducing detectable conformational changes. In contrast, 2,6-ANS functions as a more 'inert' probe that binds without significantly altering protein dynamics [1]. This means 1,8-ANS is the preferred choice when the experimental goal is to detect, report on, or characterize conformational transitions (e.g., molten globule intermediates), whereas 2,6-ANS is suited for applications requiring a silent occupancy reporter.

Protein-ligand interactions Isothermal titration calorimetry Thermodynamics Conformational change

1,8-ANS vs. bis-ANS: Absence of Microtubule Assembly Inhibition Confers Suitability for Fluorescence-Only Reporting

A systematic comparative study of ANS analogs demonstrated that while the dimeric bis-ANS potently inhibits microtubule-associated protein (MAP)-induced tubulin polymerization with half-maximal inhibitory concentrations (IC₅₀) ranging from 1.5 to 7.6 µM, monomeric 1,8-ANS exhibits no inhibitory activity even at concentrations as high as 200 µM [1]. The rank order of polymerization inhibition was: bis-ANS ≈ Prodan >> ANS > NSA. This functional dichotomy is critical: bis-ANS cannot be used as a benign fluorescent reporter in tubulin or microtubule studies without introducing pharmacological confounding, whereas 1,8-ANS (ammonium salt) remains a spectroscopically informative yet biologically inert probe in this context [1].

Tubulin polymerization Microtubule inhibitors Drug discovery Cytoskeleton

Optimized ANS Staining Protocol Achieves 1–2 ng Protein Detection Limit, a 30-Fold Improvement Over Original Methods

An improved SDS-PAGE staining protocol using 8-anilino-1-naphthalenesulfonate (ANS) as the fluorescent probe achieved a detection limit of 1–2 ng per protein band, representing an approximately 30-fold sensitivity enhancement compared to the original ANS staining protocol [1]. The optimized procedure involves a short fixing step (20 min), two rapid washes (2 × 5 min), and a 10 min staining incubation, followed by fluorescence imaging. Peptide mass fingerprinting confirmed that ANS staining is compatible with downstream mass spectrometry (MS) analysis, with results comparable to those obtained with the commercial SYPRO Ruby stain [1]. This positions ANS ammonium salt as a cost-effective, MS-compatible alternative for in-gel protein detection.

SDS-PAGE Protein detection Fluorescent staining Proteomics

Protein-Bound ANS Exhibits a 40-Fold Quantum Yield Enhancement with Characteristic Emission Blue-Shift

At pH 8, the binding of 8-anilino-1-naphthalenesulfonic acid ammonium salt to protein hydrophobic regions induces an approximately 40-fold increase in relative quantum yield compared to the free dye in aqueous solution . Concurrently, the emission maximum shifts from 545 nm (free, unbound ANS; λex 380 nm) to a broad maximum centered at 470 nm (protein-bound ANS) . This large dynamic range and spectral shift provide a robust, self-referencing ratiometric signal that is directly proportional to the extent of hydrophobic surface exposure—a hallmark of protein folding intermediates, molten globule states, and denaturation [1]. While this property is shared across ANS salt forms and isomers, the magnitude of the enhancement and the precise emission wavelengths depend on the local dielectric environment and are most extensively characterized for the 1,8-ANS ammonium salt in standard Tris/KCl/BSA buffer systems.

Quantum yield Fluorescence enhancement Protein binding Hydrophobic sensing

ANS Ammonium Salt as a Reagent Phase Component in Sodium-Selective Fiber-Optic Sensors

The ammonium salt of 8-anilino-1-naphthalenesulfonic acid has been successfully employed as the fluorescent reporter in a sodium-selective fiber-optic sensor [1]. In this configuration, ANS forms a complex with a copper(II) polyelectrolyte that quenches its fluorescence. Upon exposure to sodium ions (20–200 mM), ANS is competitively displaced, forming a cationic ion-pair complex that fluoresces. The sensor exhibits a linear response within the physiologically relevant sodium concentration range of 20–200 mM, with sensitivity and dynamic range tunable by adjusting the ANS concentration in the reagent phase [1]. This application exploits the specific electrostatic and hydrophobic binding properties of the ammonium salt form, which differ from those of the magnesium salt due to counterion effects on ion-pair formation equilibria.

Optical sensor Sodium detection Fiber-optic Ion-selective

Validated Application Scenarios for 8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt Hydrate Based on Comparative Evidence


Protein Folding Intermediates and Molten Globule State Detection

The 40-fold quantum yield enhancement and 75 nm emission blue-shift upon protein binding (Section 3, Evidence Item 5) make ANS ammonium salt the probe of choice for detecting molten globule intermediates and partially folded states. Unlike the 'inert' 2,6-ANS isomer, 1,8-ANS actively reports on conformational dynamics (Section 3, Evidence Item 2), enabling real-time monitoring of folding/unfolding transitions in proteins such as α-lactalbumin, carbonic anhydrase, and β-lactamase. The ammonium salt's room-temperature water solubility allows direct addition to folding buffers without organic co-solvents that might perturb protein structure [1].

High-Sensitivity In-Gel Protein Detection with MS-Compatible Workflows

Using the optimized rapid staining protocol (20 min fix, 2 × 5 min wash, 10 min stain), ANS ammonium salt achieves a detection limit of 1–2 ng protein per band—a ~30-fold improvement over the original protocol (Section 3, Evidence Item 4). The stain is compatible with downstream peptide mass fingerprinting, producing results comparable to SYPRO Ruby at significantly lower reagent cost. This application is directly enabled by the ammonium salt's aqueous solubility, which facilitates uniform gel penetration and efficient washing [2].

Fluorescence-Based Drug Discovery Screening for Hydrophobic Ligand Binding

ANS ammonium salt serves as a competitive displacement probe for quantifying the binding affinity of unlabeled hydrophobic ligands to proteins such as fatty acid-binding proteins (FABPs), serum albumins, and S100 family members. Because 1,8-ANS itself induces detectable conformational changes upon binding (in contrast to 2,6-ANS), it provides a dual readout: fluorescence intensity changes report on ligand displacement, while spectral shifts report on concomitant conformational rearrangements (Section 3, Evidence Items 2 and 5). The absence of microtubule-inhibitory activity (Section 3, Evidence Item 3) ensures that ANS does not introduce pharmacological artifacts in tubulin-targeted screens [3].

Fiber-Optic Sodium Sensor Development for Clinical and Industrial Monitoring

The ANS ammonium salt's established role as a fluorescent reporter in sodium-selective fiber-optic sensors (linear range 20–200 mM Na⁺; Section 3, Evidence Item 6) supports its procurement for biosensor R&D. The ammonium counterion is integral to the ion-exchange mechanism, where ANS forms a quenchable complex with Cu(II) polyelectrolyte and is competitively released by sodium ions. This application leverages the specific solubility and ion-pairing properties of the ammonium salt form, which differ from those of the magnesium salt, underscoring the importance of correct salt-form selection in sensor fabrication [4].

Quote Request

Request a Quote for 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.